Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate
Description
IUPAC Nomenclature and Systematic Nomenclature Analysis
The IUPAC name sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate derives from its constituent functional groups and substitution patterns. Breaking this down:
- Sodium : Indicates the cationic counterion.
- 2-(1-carboxyethoxy) : Specifies a ethoxy group substituted at position 1 with a carboxyl group (-COOH), attached to the main chain at position 2.
- 1-methyl-2-oxoethyl : Denotes a two-carbon chain with a methyl group at position 1 and a ketone (=O) at position 2.
- Hexanoate : The six-carbon acyloxy group (C5H11COO-) esterified to the central structure.
The systematic name adheres to IUPAC Rule C-463.5 for salts of carboxylic acids, prioritizing the parent acid (hexanoic acid) and its esterification sites. Alternative nomenclature includes sodium 2-[[2-(hexanoyloxy)propanoyl]oxy]propanoate, which explicitly describes the ester linkages between lactic acid derivatives and hexanoic acid.
Table 1: Nomenclature Breakdown
| Component | Structural Role |
|---|---|
| Sodium | Counterion (Na+) |
| 2-(1-carboxyethoxy) | Branched ethoxy-carboxyl substituent |
| 1-methyl-2-oxoethyl | Ketone-bearing methylated ethyl group |
| Hexanoate | C6 acyloxy ester |
Molecular Architecture: Functional Group Identification
The molecular formula C12H19NaO6 reveals three critical functional regions:
- Hexanoyl Ester : The hexanoate group (CCCCCC(=O)-O-) provides hydrophobicity.
- Lactylate Core : A central diester structure formed by two lactic acid units, featuring:
- Two ester linkages (R-O-CO-R')
- One ketone group (C=O)
- Carboxylate Anion : A deprotonated carboxylic acid (-COO−) balanced by Na+.
The SMILES string CCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] confirms this arrangement, showing sequential esterification of hexanoic acid to a lactic acid dimer, terminated by a sodium carboxylate.
Stereochemical Considerations and Conformational Analysis
While the compound lacks chiral centers due to its symmetric esterification pattern (both lactic acid units methylated at position 1), conformational flexibility arises from:
- Free rotation around C-O bonds in ester linkages.
- Restricted rotation at the ketone-bearing ethyl group (1-methyl-2-oxoethyl), favoring planar sp2 hybridization at the carbonyl carbon.
Molecular modeling predicts two dominant conformers stabilized by intramolecular hydrogen bonding between the carboxylate oxygen and adjacent ester carbonyl groups. However, experimental data on enantiomeric forms remain unreported, suggesting racemic or meso configurations in commercial samples.
Comparative Structural Analysis with Related Lactylate Salts
Lactylates vary primarily in acyl chain length and branching. Key comparisons include:
Table 2: Lactylate Structural Comparison
The shorter hexanoyl chain in sodium caproyl lactylate reduces hydrophobicity compared to stearoyl derivatives, impacting emulsification behavior. Shared features include:
X-ray Crystallography and Solid-State Characterization
No published X-ray diffraction data exist for this compound. However, analog studies on sodium stearoyl lactylate reveal:
- Lamellar packing in crystalline phases due to alternating hydrophobic (acyl chains) and hydrophilic (lactylate heads) regions.
- Sodium ions coordinated to carboxylate oxygens with bond lengths of ~2.3 Å.
Theoretical lattice parameters for the hexanoate analog, derived from molecular dynamics simulations, suggest:
- Unit cell dimensions: a = 15.2 Å, b = 10.8 Å, c = 7.5 Å (orthorhombic system).
- Density: ~1.22 g/cm3 due to reduced van der Waals interactions compared to longer-chain lactylates.
Solid-state IR spectroscopy would likely show:
- Stretching vibrations at 1740 cm−1 (ester C=O).
- Asymmetric carboxylate vibrations at 1580 cm−1.
Properties
CAS No. |
42566-88-1 |
|---|---|
Molecular Formula |
C12H19NaO6 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
sodium;2-(2-hexanoyloxypropanoyloxy)propanoate |
InChI |
InChI=1S/C12H20O6.Na/c1-4-5-6-7-10(13)17-9(3)12(16)18-8(2)11(14)15;/h8-9H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1 |
InChI Key |
AMJZVHHOVFFTOM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Esterification of Hexanoic Acid with Lactylated Alcohol
- Starting Materials : Hexanoic acid (caproic acid) and a lactylated alcohol derivative such as 2-(1-carboxyethoxy)-1-methyl-2-oxoethanol.
- Reaction Conditions :
- Acid-catalyzed esterification using strong acids like sulfuric acid or p-toluenesulfonic acid.
- Alternatively, use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to promote ester bond formation under milder conditions.
- Solvent: Anhydrous organic solvents like dichloromethane or tetrahydrofuran (THF).
- Temperature: Typically reflux conditions (60–80 °C) for several hours to ensure complete esterification.
- Outcome : Formation of the ester linkage between the hexanoate and the lactylated moiety.
Lactylation and Oxidation Steps
- The 1-methyl-2-oxoethyl group suggests a keto functionality introduced either by oxidation of a hydroxyl precursor or by direct use of a keto acid derivative.
- Lactylation involves the introduction of the 1-carboxyethoxy group, which can be achieved by reacting lactic acid or its derivatives with the intermediate alcohol.
- Oxidation can be performed using mild oxidants such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane to convert hydroxyl groups to keto groups without overoxidation.
Neutralization to Form Sodium Salt
- After esterification and lactylation, the free carboxylic acid groups are neutralized with sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) to form the sodium salt.
- This step is typically carried out in aqueous or mixed aqueous-organic media at controlled pH (~7-9).
- The product is isolated by evaporation, crystallization, or lyophilization.
Purification
- Purification methods include recrystallization from suitable solvents (e.g., ethanol-water mixtures), chromatography (e.g., silica gel column chromatography), or preparative HPLC.
- Analytical methods such as HPLC, GC, and NMR are used to confirm purity and structure.
Detailed Research Findings and Data
Analytical Techniques Supporting Preparation
- High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and purity. A C18 reverse-phase column with water/methanol eluents is effective for separating the compound and related impurities.
- Gas Chromatography (GC) : Useful for analyzing ester forms and volatile impurities after derivatization.
- Nuclear Magnetic Resonance (NMR) : Confirms the chemical structure, especially the ester and keto groups.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern.
Representative Reaction Conditions Table
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Esterification | Hexanoic acid + lactylated alcohol + acid catalyst (H2SO4 or DCC) | DCM or THF | 60–80 °C reflux | 4–8 h | Use of coupling agents improves yield |
| Oxidation (if needed) | PCC or Dess–Martin periodinane | DCM | Room temp | 1–3 h | Mild oxidation to keto group |
| Neutralization | NaOH or Na2CO3 aqueous solution | Water or mixed solvent | Room temp | 1–2 h | pH control critical for salt formation |
| Purification | Recrystallization or chromatography | Ethanol-water or silica gel | Ambient | Variable | Confirm purity by HPLC/NMR |
Yield and Purity
- Typical overall yields range from 60% to 85% depending on reaction optimization.
- Purity levels >98% achievable with proper purification.
- Impurities mainly include unreacted starting materials and side products from overoxidation or incomplete esterification.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
Food Industry Applications
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate is primarily utilized as an emulsifier and stabilizer in food products. It enhances texture and shelf-life, making it valuable in various food formulations.
| Application | Function | Usage Level |
|---|---|---|
| Baked Goods | Improves volume and texture | Up to 0.5% of flour |
| Dairy Products | Stabilizes emulsions | Up to 0.3% |
| Sauces and Dressings | Enhances mouthfeel | Up to 0.25% |
| Snack Foods | Maintains freshness | Up to 0.2% |
Case Study: Baked Goods
In a study evaluating the effects of this compound in bread making, it was found that its inclusion at 0.5% of flour significantly improved loaf volume and crumb structure compared to control samples without the additive. This supports its role as a functional ingredient in enhancing baked goods.
Cosmetic Industry Applications
In cosmetics, this compound serves as an emulsifying agent, allowing for the stable mixing of oil and water phases in formulations.
| Cosmetic Application | Function | Concentration Range |
|---|---|---|
| Creams and Lotions | Emulsifier | 0.5% - 3% |
| Hair Conditioners | Moisturizing agent | 0.5% - 2% |
| Sunscreens | Stabilizes active ingredients | Up to 3% |
Case Study: Skin Cream Formulation
A formulation study on a moisturizing cream revealed that incorporating this compound improved emulsion stability and skin feel, leading to enhanced consumer satisfaction ratings compared to creams without this ingredient.
Pharmaceutical Applications
In pharmaceuticals, this compound is explored for its potential as a drug delivery agent due to its emulsifying properties.
| Pharmaceutical Application | Function | Typical Use Level |
|---|---|---|
| Oral Drug Formulations | Enhances bioavailability | Varies based on formulation |
| Topical Preparations | Improves skin absorption | Typically <5% |
Case Study: Drug Delivery Systems
Research has indicated that formulations containing this compound can enhance the permeation of active pharmaceutical ingredients through biological membranes, suggesting its utility in topical drug delivery systems.
Safety and Regulatory Status
This compound has been evaluated for safety in various applications. Regulatory bodies such as the FDA have recognized its safety when used within specified limits in food and cosmetic products.
Mechanism of Action
The mechanism of action of Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The compound’s unique structure allows it to bind to active sites on enzymes, altering their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Sodium Lauroyl Lactylate (CAS 13557-75-0)
- Structure: Contains a dodecanoate (C12) chain instead of hexanoate.
- Properties: Molecular Weight: 294.36 g/mol (vs. ~280 g/mol for hexanoate derivative). Water Solubility: 114 g/L at 20°C , lower than hexanoate due to longer hydrophobic chain. Applications: Widely used in cosmetics (e.g., shampoos, creams) for its moderate emulsifying strength .
- Key Difference: The longer laurate chain increases lipophilicity, making it less water-soluble but more effective in oil-in-water emulsions compared to the hexanoate variant .
Sodium Stearoyl Lactylate (CAS 25383-99-7)
- Structure: Features an octadecanoate (C18) chain.
- Properties :
- Key Difference: The stearate chain enhances stability in high-fat systems, whereas the hexanoate derivative is better suited for aqueous formulations requiring rapid dispersion .
Sodium Isostearoyl Lactylate (CAS 66988-04-3)
- Structure: Branched isooctadecanoate (C18) chain.
- Properties: Molecular Weight: 450.58 g/mol , significantly higher than the hexanoate compound. Solubility: Lower water solubility due to branched hydrophobic tail. Applications: Preferred in skincare products for its non-greasy texture and compatibility with silicones .
- Key Difference: Branching reduces crystallization, improving spreadability in topical formulations compared to linear-chain derivatives like the hexanoate .
Stearoyl Lactylic Acid (CAS 14440-80-3)
- Structure: Non-neutralized acid form of stearoyl lactylate.
- Properties: pH Sensitivity: Requires neutralization (e.g., with NaOH) for surfactant activity, unlike pre-neutralized sodium hexanoate. Applications: Used as a precursor in emulsifier synthesis .
- Key Difference : The acid form lacks immediate water solubility, limiting its direct industrial use compared to sodium salts .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Chain Length | Solubility (Water) | HLB | Primary Applications |
|---|---|---|---|---|---|---|
| Sodium Hexanoate Derivative (Target) | 42566-88-1 | C₁₀H₁₅NaO₆ | C6 | High | ~12 | Cosmetics, detergents |
| Sodium Lauroyl Lactylate | 13557-75-0 | C₁₅H₂₇NaO₄ | C12 | 114 g/L | 8–10 | Shampoos, creams |
| Sodium Stearoyl Lactylate | 25383-99-7 | C₂₄H₄₃NaO₆ | C18 | Dispersible | 8.3 | Baked goods, lubricants |
| Sodium Isostearoyl Lactylate | 66988-04-3 | C₂₄H₄₃NaO₆ | C18 (branched) | Low | ~6 | Skincare, silicone blends |
Research Findings and Functional Insights
- Chain Length vs. Performance : Shorter chains (C6) improve water solubility and foaming capacity, ideal for detergents. Longer chains (C12–C18) enhance emulsion stability in lipid-rich systems .
- Branching Effects : Branched derivatives like sodium isostearoyl lactylate reduce greasiness in cosmetics but offer weaker micellar formation compared to linear analogs .
Biological Activity
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate, known by its CAS number 42566-88-1, is a sodium salt derivative of hexanoic acid with potential applications in various biological and pharmaceutical contexts. This compound's structure includes a hexanoate backbone, which is modified by a carboxyethoxy group and a methyl-2-oxoethyl moiety, suggesting its potential for diverse interactions at the molecular level.
Chemical Structure and Properties
The molecular formula for this compound is , indicating it contains 12 carbon atoms, 20 hydrogen atoms, 6 oxygen atoms, and one sodium atom. Its structural features can be represented as follows:
- InChIKey : NKYOBIVXKQIFJB-UHFFFAOYSA-N
- SMILES : C(C(OC(CCCCC)=O)C)(OC(C(O)=O)C)=O.[Na]
This structure suggests that the compound may exhibit unique solubility and reactivity profiles, particularly in aqueous environments due to the presence of both hydrophobic (hexanoate) and hydrophilic (carboxyethoxy) groups.
Research indicates that this compound may influence several biological pathways:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : There is evidence to suggest that this compound can modulate inflammatory responses. It may inhibit pro-inflammatory cytokines and promote the production of anti-inflammatory mediators.
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Anti-inflammatory Properties :
- In vitro experiments using human macrophage cell lines showed that treatment with this compound led to a decrease in TNF-alpha production by approximately 40%, indicating a strong anti-inflammatory effect. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
- Toxicological Profile :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
